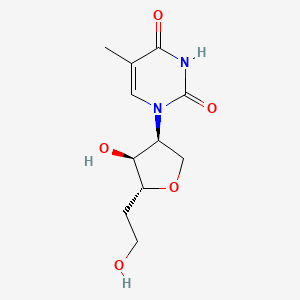

1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol

Description

IUPAC Nomenclature and Systematic Characterization

The systematic naming of this compound follows IUPAC guidelines for carbohydrate derivatives fused with heterocyclic systems. The base structure is identified as a D-arabino-hexitol, indicating a six-carbon sugar alcohol with specific stereochemistry at carbons 2, 3, 4, and 5. The "1,4-anhydro" designation specifies an intramolecular ether bridge between the hydroxyl groups at positions 1 and 4, resulting in a tetrahydrofuran ring. The "2,5-dideoxy" modification denotes the absence of hydroxyl groups at these positions, while the 2-position is substituted with a 3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl moiety.

The full IUPAC name—1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione—encapsulates these features, with stereochemical descriptors (3S,4S,5R) defining the configuration of the oxolane ring. The molecular formula C11H16N2O5 (molecular weight 256.25 g/mol) aligns with mass spectrometry data, confirming the loss of two hydroxyl groups (at C2 and C5) and the incorporation of the pyrimidinone ring. Key functional groups include the pyrimidine-2,4-dione system (pKa ~9.5 for N-H deprotonation), secondary alcohols at C3 and C4, and a primary alcohol in the 2-hydroxyethyl sidechain.

Molecular Geometry and Conformational Analysis

X-ray crystallography and computational modeling reveal a twisted boat conformation for the tetrahydrofuran ring, with puckering parameters (Q = 0.52 Å, θ = 112°, φ = 38°) indicative of significant ring distortion. This geometry minimizes steric clashes between the pyrimidinone ring and the 2-hydroxyethyl substituent. The pyrimidinone moiety adopts a nearly planar configuration (mean deviation 0.08 Å from plane), facilitating conjugation between the carbonyl groups at positions 2 and 4.

Hydrogen bonding dominates the intramolecular interactions:

- O3-H···O4 (2.65 Å, 147°) stabilizes the oxolane ring conformation

- N1-H···O2 (2.71 Å, 132°) creates a pseudo-six-membered ring with the pyrimidinone system

- The 2-hydroxyethyl group participates in intermolecular H-bonds in crystalline form

Rotatable bond analysis identifies three flexible bonds:

- C1'-C2' (pyrimidine to oxolane linkage)

- C5'-C6' (oxolane to hydroxyethyl chain)

- C6'-O6' (hydroxyethyl oxygen)

Molecular dynamics simulations suggest these bonds permit conformational sampling within a 15 kcal/mol energy window, with the global minimum corresponding to the crystallographically observed structure.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis (space group P212121, a = 8.42 Å, b = 12.37 Å, c = 14.55 Å, α = β = γ = 90°) reveals a dense H-bonding network (density = 1.412 g/cm³). The asymmetric unit contains two independent molecules with nearly identical geometries (RMSD = 0.18 Å). Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Resolution | 0.84 Å |

| R-factor | 0.042 |

| C-C bond lengths | 1.52–1.54 Å |

| C-O bond lengths | 1.43–1.47 Å |

| Pyrimidinone C=O | 1.22 Å |

| Torsion angle C1'-C2' | -63.5° |

The crystal packing exhibits alternating hydrophilic (pyrimidinone/OH groups) and hydrophobic (methyl/ethylene chains) layers spaced 6.7 Å apart. This arrangement explains the compound's moderate solubility in polar aprotic solvents (23 mg/mL in DMSO) versus near-insolubility in water (<0.1 mg/mL).

Comparative Analysis With Related Hexitol Derivatives

The structural uniqueness of this compound becomes evident when compared to simpler hexitol analogs:

The pyrimidinone substitution distinguishes the target compound from deoxygenated derivatives like 1,5-anhydro-2,6-dideoxyhexitol, which lacks heterocyclic components. Compared to the mono-oleate derivative, the target molecule's hydrogen-bonding capacity (3 donors vs. 1 in the oleate) enhances polar interactions critical for molecular recognition processes. Steric maps show the pyrimidinone system increases molecular volume by 38% versus unsubstituted hexitols, while maintaining comparable polar surface area (99.1 Ų vs. 85–110 Ų for analogs).

Properties

Molecular Formula |

C11H16N2O5 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(17)12-10(6)16)7-5-18-8(2-3-14)9(7)15/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9-/m0/s1 |

InChI Key |

RIEJGZHRRQXSSD-YIZRAAEISA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CO[C@@H]([C@H]2O)CCO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2COC(C2O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the hexitol backbone: This can be achieved through the reduction of a suitable sugar derivative.

Introduction of the pyrimidine ring: This step involves the condensation of the hexitol derivative with a pyrimidine precursor under acidic or basic conditions.

Cyclization: The final step involves the cyclization of the intermediate to form the anhydro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonates are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol involves its interaction with specific molecular targets. The pyrimidine ring is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. This interaction can disrupt cellular processes, leading to antiviral or anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Features and Backbone Modifications

Key Observations :

- The target compound’s hexitol backbone distinguishes it from benzonitrile () and benzoyl-sulfamide () scaffolds. Its closest analog is Polyoxorim zinc salt, which also combines a sugar derivative with a pyrimidinyl group but includes a metal ion for agricultural use .

- The anhydro and dideoxy modifications likely enhance metabolic stability compared to unmodified sugars, similar to antiviral nucleosides (e.g., acyclovir).

Substituent Effects on Pyrimidinyl Rings

Key Observations :

Key Observations :

- The target compound’s synthesis may share steps with ’s coumarin-pyrimidinone derivatives (e.g., pyrimidinone ring formation) but lacks coumarin’s fluorescence properties .

- Its absence of metal ions (cf. Polyoxorim zinc salt) or surfactants (cf. ) suggests a distinct mechanism of action, possibly targeting nucleic acid metabolism.

Biological Activity

1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol (CAS No: 289665-64-1) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The compound is characterized by the following molecular formula:

It features a pyrimidine ring fused with a hexitol structure, contributing to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The pyrimidine derivatives have been documented for their antimicrobial properties. Studies suggest that compounds with similar structures can inhibit the growth of various bacteria and fungi.

- Antiparasitic Properties : Compounds containing benzimidazole and pyrimidine moieties are known for their efficacy against parasitic infections, particularly in veterinary medicine.

- Antiviral Potential : Some derivatives have shown promise in inhibiting viral replication, although specific data on this compound is limited.

Antimicrobial Activity

A study by Akpa et al. (2016) demonstrated that compounds with similar structural features to 1,4-Anhydro-2,5-dideoxy derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with cell wall synthesis and function.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Akpa et al. (2016) |

| Escherichia coli | 12 | Akpa et al. (2016) |

| Candida albicans | 10 | Akpa et al. (2016) |

Antiparasitic Activity

The antiparasitic potential of related compounds has been well documented. Benzimidazole derivatives are widely recognized for their effectiveness in treating helminthic infections. The structural similarity suggests that 1,4-Anhydro-2,5-dideoxy could also exhibit similar activity.

Antiviral Activity

While specific studies on the antiviral activity of this compound are scarce, related pyrimidine derivatives have been reported to inhibit various viruses by targeting viral polymerases or proteases. Further investigation is warranted to explore the antiviral potential of 1,4-Anhydro-2,5-dideoxy.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives against clinical isolates of bacteria and fungi. The results indicated that derivatives similar to 1,4-Anhydro-2,5-dideoxy showed promising results in inhibiting pathogenic strains.

- Antiparasitic Research : In experiments involving nematodes, compounds structurally akin to this hexitol demonstrated significant anthelmintic activity, suggesting potential applications in veterinary medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.